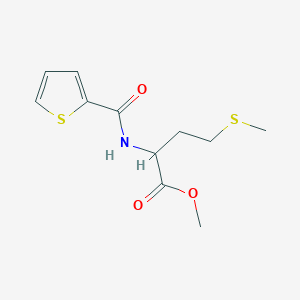
l-Methionine, N-(2-thienylcarbonyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a derivative of L-methionine, an essential amino acid that plays a crucial role in protein synthesis and various biochemical processes in the body. In
Aplicaciones Científicas De Investigación
L-Methionine, N-(2-thienylcarbonyl)-, methyl ester has been studied for its potential therapeutic applications in various areas of research. One of the significant areas of research is cancer treatment. Several studies have investigated the anticancer activity of this compound in different cancer cell lines, including breast cancer, lung cancer, and liver cancer. For instance, Zhang et al. (2018) demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
Another area of research is the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. A study by Li et al. (2019) demonstrated that this compound improved cognitive function in a mouse model of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is not fully understood, but several studies have suggested that it works through multiple pathways. One of the proposed mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells (Zhang et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different research studies. In a study by Li et al. (2019), this compound was found to improve cognitive function in a mouse model of Alzheimer's disease. The authors suggested that this effect was due to the inhibition of beta-amyloid plaque formation in the brain.
In another study by Zhang et al. (2018), this compound was shown to induce cell cycle arrest and apoptosis in breast cancer cells. The authors suggested that this effect was due to the inhibition of the PI3K/Akt/mTOR signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using L-Methionine, N-(2-thienylcarbonyl)-, methyl ester in lab experiments is its potential therapeutic properties in various areas of research. This compound has been shown to have anticancer and neuroprotective effects, making it a promising candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its limited availability and high cost. The synthesis method for this compound is complex and requires specialized equipment, making it challenging for researchers to obtain this compound for their experiments.
Direcciones Futuras
There are several future directions for research on L-Methionine, N-(2-thienylcarbonyl)-, methyl ester. One area of research is the development of this compound as a potential drug candidate for cancer treatment. Further studies are needed to investigate the mechanism of action of this compound and its efficacy in different cancer cell lines.
Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Future studies are needed to investigate the neuroprotective effects of this compound and its potential as a therapeutic agent in animal models of neurodegenerative diseases.
Conclusion
This compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its anticancer and neuroprotective effects, and further research is needed to investigate its mechanism of action and potential as a drug candidate. The synthesis method for this compound is complex, and its limited availability and high cost are limitations for lab experiments. Nonetheless, this compound holds promise for future research in various areas of scientific inquiry.
Métodos De Síntesis
The synthesis of L-Methionine, N-(2-thienylcarbonyl)-, methyl ester involves the reaction between L-methionine and 2-thiophene carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified using column chromatography. This method has been described in various research studies, including a study by Zhang et al. (2018) where they synthesized this compound and evaluated its anticancer activity.
Propiedades
Fórmula molecular |
C11H15NO3S2 |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
methyl 4-methylsulfanyl-2-(thiophene-2-carbonylamino)butanoate |
InChI |
InChI=1S/C11H15NO3S2/c1-15-11(14)8(5-7-16-2)12-10(13)9-4-3-6-17-9/h3-4,6,8H,5,7H2,1-2H3,(H,12,13) |
Clave InChI |
YUOSMZKMASOXEA-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=CS1 |
SMILES canónico |
COC(=O)C(CCSC)NC(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)
![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)
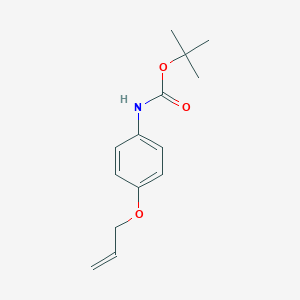
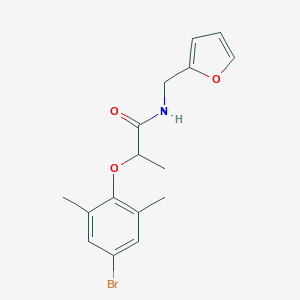
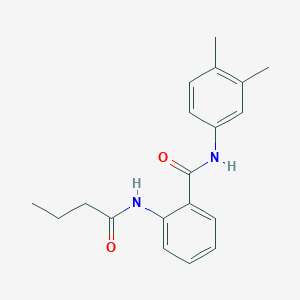
![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
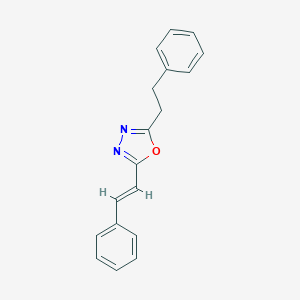
![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
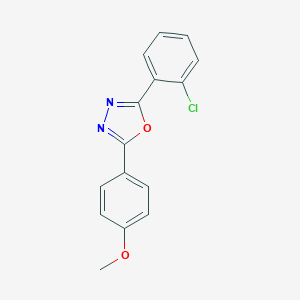
![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
